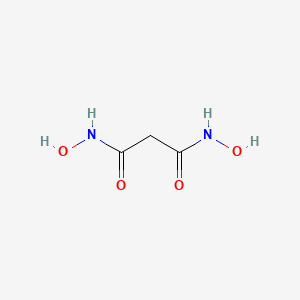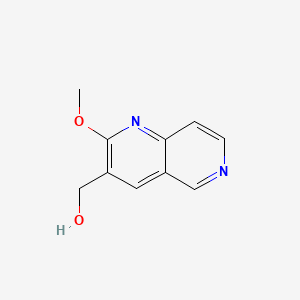
(2-Methoxy-1,6-naphthyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-1,6-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system substituted with a methoxy group at the second position and a hydroxymethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,6-naphthyridin-3-yl)methanol typically involves the following steps:
Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Hydroxymethylation: The hydroxymethyl group at the third position can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2-Methoxy-1,6-naphthyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methoxy-1,6-naphthyridin-3-yl)methane.
Substitution: Formation of various substituted naphthyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Methoxy-1,6-naphthyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxy-1,6-naphthyridin-3-yl)amine
- (2-Methoxy-1,6-naphthyridin-3-yl)carboxylic acid
- (2-Methoxy-1,6-naphthyridin-3-yl)methane
Uniqueness
(2-Methoxy-1,6-naphthyridin-3-yl)methanol is unique due to the presence of both a methoxy and a hydroxymethyl group on the naphthyridine ring. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(2-methoxy-1,6-naphthyridin-3-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-8(6-13)4-7-5-11-3-2-9(7)12-10/h2-5,13H,6H2,1H3 |
Clé InChI |
TUHBQIHRLAPKJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC=CC2=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


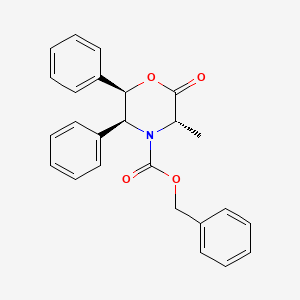


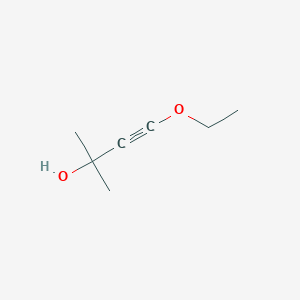
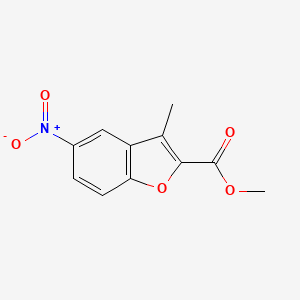
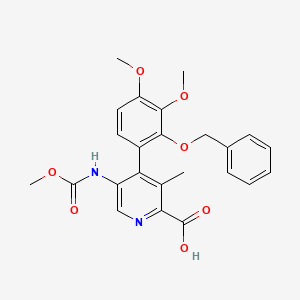
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
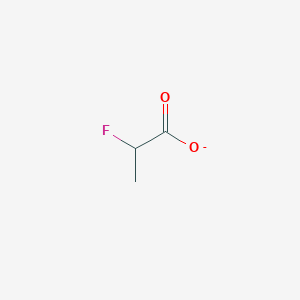

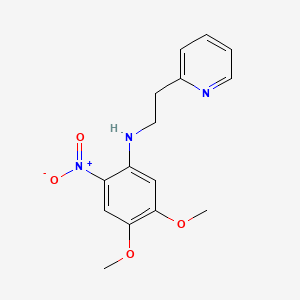
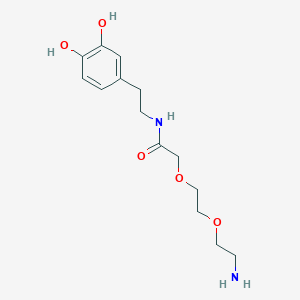
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
